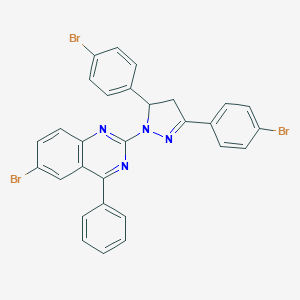
2-(3,5-Bis(4-bromphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-brom-4-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline is a useful research compound. Its molecular formula is C29H19Br3N4 and its molecular weight is 663.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Verbindungen mit Bromphenylgruppen wurden bei der Synthese von π-konjugierten Polymeren für Anwendungen in der organischen Elektronik verwendet, z. B. organische Leuchtdioden (OLEDs) .
Pharmazeutische Forschung
Pyrazolhaltige Verbindungen sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente Antileishmanien- und Antimalaria-Aktivitäten .
Materialwissenschaft
Bromphenylbasierte Verbindungen wurden bei der Entwicklung von Adsorptionsmembranen zur Behandlung organischer Schadstoffe eingesetzt .
Biologische Studien
Indolderivate, die strukturelle Ähnlichkeiten mit der in Frage stehenden Verbindung aufweisen, haben eine breite Palette biologischer und klinischer Anwendungen gezeigt .
Optische Eigenschaften
Bromphenylverbindungen wurden auf ihre optischen Eigenschaften untersucht, die in verschiedenen Bereichen wie der Photonik angewendet werden können .
Biologische Aktivität
The compound 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline , a derivative of quinazoline and pyrazole, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate bromophenyl and pyrazole moieties. The final product is characterized by various spectroscopic methods including NMR and X-ray diffraction, confirming its structure and purity.
Key Structural Features
- Bromophenyl Groups : Impart significant electronic properties that enhance biological activity.
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Quinazoline Framework : Contributes to the overall stability and reactivity of the molecule.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives containing bromophenyl and pyrazole groups can effectively inhibit both Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective against various bacterial strains. The presence of bromine atoms is believed to enhance lipophilicity, facilitating better membrane penetration.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.
Molecular docking studies have suggested that the compound interacts with specific targets in cancer cells, disrupting critical signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition compared to standard antibiotics.
- Anticancer Screening : In a comparative study against known chemotherapeutics, the compound demonstrated lower IC50 values in MCF7 cells, indicating superior potency.
Eigenschaften
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-bromo-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKLKOCYBGOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














